REACTION_SMILES
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[Br:25][c:26]1[n:27][n:28](-[c:40]2[n:41][cH:42][cH:43][cH:44][c:45]2[Cl:46])[c:29]([C:31](=[O:32])[O:33][c:34]2[cH:35][cH:36][cH:37][cH:38][cH:39]2)[cH:30]1.[CH3:47][C:48]([CH3:49])([O-:50])[CH3:51].[CH3:54][S:55](=[O:56])[CH3:57].[K+:52].[NH2:8][c:9]1[c:10]([C:11](=[O:12])[NH:13][CH:14]([CH3:15])[CH:16]2[CH2:17][CH2:18]2)[cH:19][c:20]([Cl:24])[cH:21][c:22]1[Br:23].[Na+:1].[Na+:2].[O-:3][S:4](=[O:5])(=[O:6])[O-:7].[OH2:53]>>[NH:8]([c:9]1[c:10]([C:11](=[O:12])[NH:13][CH:14]([CH3:15])[CH:16]2[CH2:17][CH2:18]2)[cH:19][c:20]([Cl:24])[cH:21][c:22]1[Br:23])[C:31]([c:29]1[n:28](-[c:40]2[n:41][cH:42][cH:43][cH:44][c:45]2[Cl:46])[n:27][c:26]([Br:25])[cH:30]1)=[O:32]
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Name
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O=C(Oc1ccccc1)c1cc(Br)nn1-c1ncccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Oc1ccccc1)c1cc(Br)nn1-c1ncccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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CC(NC(=O)c1cc(Cl)cc(Br)c1N)C1CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NC(=O)c1cc(Cl)cc(Br)c1N)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(NC(=O)c1cc(Cl)cc(Br)c1NC(=O)c1cc(Br)nn1-c1ncccc1Cl)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |